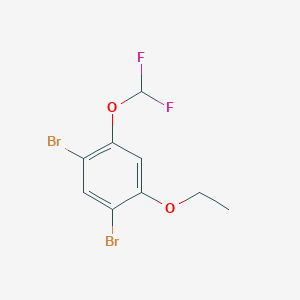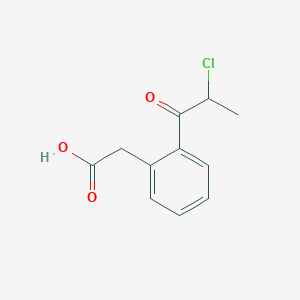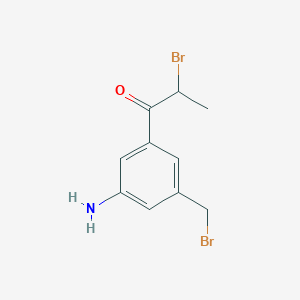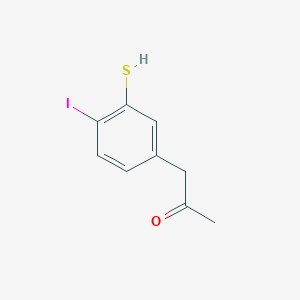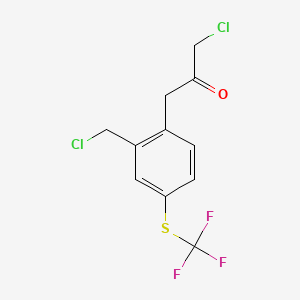
1-(3,5-Bis(trifluoromethoxy)phenyl)-3-chloropropan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,5-Bis(trifluoromethoxy)phenyl)-3-chloropropan-1-one is a synthetic organic compound characterized by the presence of trifluoromethoxy groups and a chloropropanone moiety
Métodos De Preparación
The synthesis of 1-(3,5-Bis(trifluoromethoxy)phenyl)-3-chloropropan-1-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the trifluoromethoxybenzene derivative:
Chlorination: The next step involves the chlorination of the propanone moiety, which can be achieved using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions.
Coupling Reaction: The final step involves coupling the chloropropanone with the trifluoromethoxybenzene derivative under basic conditions to yield the desired compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Análisis De Reacciones Químicas
1-(3,5-Bis(trifluoromethoxy)phenyl)-3-chloropropan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the chloropropanone moiety, where nucleophiles such as amines or thiols replace the chlorine atom, forming new derivatives.
Hydrolysis: The compound can undergo hydrolysis in the presence of aqueous acids or bases, leading to the formation of corresponding alcohols and carboxylic acids.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pH conditions.
Aplicaciones Científicas De Investigación
1-(3,5-Bis(trifluoromethoxy)phenyl)-3-chloropropan-1-one has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its unique structural features.
Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its chemical stability and functional group versatility.
Mecanismo De Acción
The mechanism of action of 1-(3,5-Bis(trifluoromethoxy)phenyl)-3-chloropropan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy groups enhance the compound’s lipophilicity, facilitating its penetration into biological membranes. The chloropropanone moiety can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of enzymatic activity. This compound may also interact with signaling pathways, affecting cellular processes such as proliferation and apoptosis.
Comparación Con Compuestos Similares
1-(3,5-Bis(trifluoromethoxy)phenyl)-3-chloropropan-1-one can be compared with other similar compounds, such as:
1-(3,5-Bis(trifluoromethyl)phenyl)-3-chloropropan-1-one: This compound has trifluoromethyl groups instead of trifluoromethoxy groups, which may affect its chemical reactivity and biological activity.
3,5-Bis(trifluoromethoxy)benzaldehyde: This compound lacks the chloropropanone moiety, making it less reactive in certain chemical reactions.
1-(3,5-Bis(trifluoromethoxy)phenyl)ethanone: This compound has an ethanone moiety instead of a chloropropanone moiety, which may influence its chemical properties and applications.
Propiedades
Fórmula molecular |
C11H7ClF6O3 |
|---|---|
Peso molecular |
336.61 g/mol |
Nombre IUPAC |
1-[3,5-bis(trifluoromethoxy)phenyl]-3-chloropropan-1-one |
InChI |
InChI=1S/C11H7ClF6O3/c12-2-1-9(19)6-3-7(20-10(13,14)15)5-8(4-6)21-11(16,17)18/h3-5H,1-2H2 |
Clave InChI |
CBHJJDRBXJPAGU-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C=C1OC(F)(F)F)OC(F)(F)F)C(=O)CCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


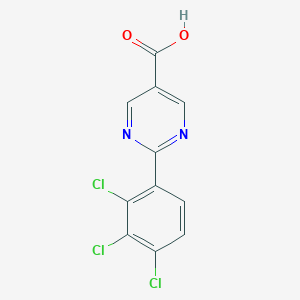
![(1S)-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B14061444.png)
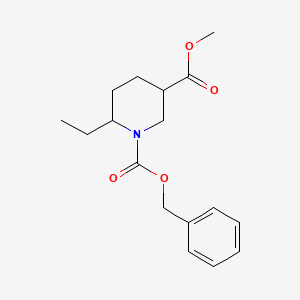

![(2aR,3S,4R,5aS,5bS,7aR,11aR,12aS)-2a,5a,8,8-tetramethyl-9-(methylamino)-3-((S)-1-(methylamino)ethyl)tetradecahydro-1H,12H-cyclopenta[a]cyclopropa[e]phenanthren-4-ol](/img/structure/B14061457.png)

![Tert-butyl ((7-fluoro-1,6-dihydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-3-yl)methyl)carbamate](/img/structure/B14061462.png)

